(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone
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Overview
Description
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a thienoquinoline core and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thienoquinoline core. One common approach is the cyclization of appropriately substituted thiophenes with quinoline derivatives under acidic or basic conditions. The cyclopropyl group is then introduced through a subsequent reaction, often involving cyclopropanation techniques.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, under appropriate conditions.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its biological activity, including its potential as a fluorescent probe or a differentiation inducer in cell cultures.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: Its unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone: can be compared to other similar compounds, such as 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile . While both compounds share a similar core structure, the presence of the cyclopropyl group in the former imparts unique chemical and biological properties. This distinction highlights the importance of structural variations in determining the behavior and applications of these compounds.
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Properties
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c16-12-10-7-9-3-1-2-4-11(9)17-15(10)19-14(12)13(18)8-5-6-8/h7-8H,1-6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHDCDJDWAPFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4CC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361178-65-6 |
Source
|
Record name | (3-AMINO-5,6,7,8-TETRAHYDROTHIENO(2,3-B)QUINOLIN-2-YL)(CYCLOPROPYL)METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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